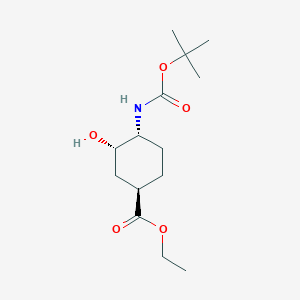

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester

Descripción

Chemical Identity and Nomenclature

(1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester represents a stereochemically defined cyclohexane derivative characterized by its molecular formula C₁₄H₂₅NO₅ and molecular weight of 287.35 g/mol. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete designation being ethyl (1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate. Alternative nomenclature systems recognize this molecule as Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4R)-, reflecting the systematic approach to naming complex organic structures.

The stereochemical designation (1R,3S,4R) indicates the absolute configuration at three specific carbon centers within the cyclohexane ring system, establishing the molecule's three-dimensional spatial arrangement. This stereochemical specificity proves crucial for biological activity and synthetic applications, as different stereoisomers can exhibit dramatically different properties and behaviors in chemical reactions. The tert-butoxycarbonyl group functions as a protecting group for the amino functionality, enabling selective chemical transformations while maintaining the integrity of the amine during synthetic sequences.

The compound's structural complexity arises from the combination of multiple functional groups strategically positioned around the cyclohexane core. The ethyl ester group provides stability and solubility characteristics favorable for synthetic manipulations, while the hydroxyl group at the 3-position offers additional sites for chemical modification. The MDL number MFCD23106255 serves as an additional identifier within chemical databases, facilitating accurate identification and retrieval of relevant information across multiple research platforms.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1392745-15-1 | |

| Molecular Formula | C₁₄H₂₅NO₅ | |

| Molecular Weight | 287.35 g/mol | |

| MDL Number | MFCD23106255 | |

| SMILES Code | O=C([C@H]1CC@HC@HCC1)OCC |

Historical Development and Significance in Organic Chemistry

The development of (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester represents a convergence of several important synthetic methodologies in organic chemistry, particularly the evolution of amino acid protection strategies and stereochemical control in cyclohexane chemistry. The tert-butoxycarbonyl protecting group, fundamental to this compound's structure, emerged as a revolutionary tool in organic synthesis during the latter half of the twentieth century. This protecting group strategy enabled chemists to selectively manipulate amino functionalities while preserving their chemical integrity throughout complex synthetic sequences.

The significance of this particular compound extends beyond its individual characteristics to encompass broader developments in pharmaceutical chemistry and asymmetric synthesis. The stereochemical control achieved in its synthesis reflects advances in understanding conformational preferences of cyclohexane derivatives and the development of stereoselective synthetic methodologies. Historical records indicate that creation dates for related database entries extend back to 2012, suggesting that systematic study of this compound class has occurred over more than a decade.

The compound's role as an intermediate in the synthesis of anticoagulant medications, particularly Factor Xa inhibitors, positions it within the context of cardiovascular pharmaceutical development. This application demonstrates how fundamental organic chemistry research translates into practical medical applications, bridging the gap between theoretical stereochemical principles and therapeutic intervention strategies. The development of efficient synthetic routes to this compound reflects broader trends in pharmaceutical chemistry toward the use of protected amino acid derivatives as building blocks for complex bioactive molecules.

Synthetic methodologies for preparing this compound have evolved to incorporate modern techniques such as carbodiimide-mediated coupling reactions, ring-closing metathesis, and diastereoselective Grignard additions. These synthetic approaches represent significant advances in controlling stereochemical outcomes while maintaining high yields and purity standards required for pharmaceutical applications. The use of protecting groups like tert-butoxycarbonyl has become integral to modern synthetic strategies, enabling the construction of complex molecules through sequential protection, transformation, and deprotection cycles.

Comparative Analysis with Related Cyclohexane Derivatives

(1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester exists within a family of structurally related cyclohexane derivatives that demonstrate varying stereochemical arrangements and functional group modifications. Comparative analysis reveals significant differences in biological activity, synthetic utility, and chemical stability across this compound class. The stereoisomer (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate ethyl ester, bearing Chemical Abstracts Service number 1392745-47-9, represents the enantiomeric form with reversed stereochemistry at the 1-position. This stereochemical difference can result in dramatically altered biological properties and synthetic applications.

Another closely related compound, (1R,3S,4S)-3-(tert-butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (Chemical Abstracts Service 1210348-16-5), demonstrates the impact of inverting stereochemistry at the 4-position while maintaining the same functional group arrangement. This structural modification illustrates how subtle stereochemical changes can influence molecular properties and biological activities. The compound (1R,3S,4R)-4-Amino-3-(tert-butoxycarbonylamino)-cyclohexanecarboxylic acid ethyl ester (Chemical Abstracts Service 1210348-23-4) represents a variant containing an additional amino group, significantly altering the molecule's chemical reactivity and potential applications.

Table 2: Comparative Analysis of Related Cyclohexane Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Weight | Stereochemistry | Key Differences |

|---|---|---|---|---|

| Target Compound | 1392745-15-1 | 287.35 g/mol | (1R,3S,4R) | Reference structure |

| Stereoisomer | 1392745-47-9 | 287.35 g/mol | (1S,3R,4R) | Inverted 1-position |

| Positional Isomer | 1210348-16-5 | 287.35 g/mol | (1R,3S,4S) | Inverted 4-position |

| Diamino Derivative | 1210348-23-4 | 286.37 g/mol | (1R,3S,4R) | Additional amino group |

Structural modifications extending beyond stereochemical variations include derivatives incorporating fluorine substitution and alternative protecting groups. The fluorinated analog ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate demonstrates enhanced metabolic stability due to the electronegativity of fluorine. This modification represents a strategic approach to improving pharmaceutical properties while maintaining the core structural framework. Azido-substituted derivatives such as ethyl (1S,3R,4S)-4-Azido-3-(tert-butoxycarbonylamino)cyclohexane-1-carboxylate serve as intermediates in isotopic labeling studies and click chemistry applications.

The comparative analysis extends to related cyclohexane derivatives lacking the tert-butoxycarbonyl protecting group, such as 1-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (Chemical Abstracts Service 115951-16-1), which represents a simplified analog focusing on the core cyclohexane carboxylic acid framework. Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (Chemical Abstracts Service 53292-89-0) demonstrates the impact of positional isomerism on molecular properties. These comparisons highlight how systematic structural modifications influence chemical behavior, synthetic accessibility, and potential applications across the cyclohexane derivative family.

The analysis of hydrochloride salt forms reveals additional considerations for pharmaceutical applications. The hydrochloride salt of the target compound (Chemical Abstracts Service 1403763-28-9) exhibits molecular weight of 323.81 g/mol and enhanced solubility characteristics compared to the free base form. This salt formation strategy represents a common approach to improving the pharmaceutical properties of organic compounds while maintaining their core chemical functionality.

Propiedades

IUPAC Name |

ethyl (1R,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOLXBLTNBWCNP-MXWKQRLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-Step Synthesis via Bicyclic Intermediate

One well-documented synthetic route employs a bicyclic intermediate, (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one, which undergoes sequential transformations:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Ethanol, potassium carbonate, reflux at 90°C for 2 h | Nucleophilic substitution to form ethyl ester intermediate | Intermediate isolated as pale yellow oil |

| 2 | Sodium azide, ammonium chloride, N,N-dimethylformamide, 80°C, 2 h | Azide substitution to introduce amino precursor | Reaction monitored by TLC |

| 3 | Di-tert-butyl dicarbonate, 10% Pd/C, hydrogen atmosphere, room temp, overnight | Boc protection of amino group via catalytic hydrogenation | Purified by silica gel chromatography; overall yield ~67% |

The crude product is extracted with ethyl acetate and purified by column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from hexane/methylene chloride to yield the final compound as a white solid.

Esterification and Boc Protection

An alternative approach involves direct esterification of the carboxylic acid followed by Boc protection:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Ethanol, acid catalyst (e.g., HCl or sulfuric acid), reflux | Conversion of carboxylic acid to ethyl ester | Standard Fischer esterification |

| 2 | Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temp | Protection of amino group as Boc derivative | Reaction time ~1 h; purified by chromatography |

This method is suitable for smaller scale syntheses where starting material already contains the free amino and hydroxyl groups.

Ammonia Treatment of Bicyclic Ester and Boc Protection

Another reported synthesis begins with (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl, which is treated with aqueous ammonia at 45°C, followed by vacuum concentration and addition of ethanol. Then di-tert-butyl dicarbonate dissolved in ethanol is added at room temperature. After reaction completion, the mixture is worked up by aqueous extraction and purified by silica gel chromatography to yield the Boc-protected hydroxy ester.

| Reaction Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Ethanol, K2CO3, reflux | 90°C | 2 h | Formation of ethyl ester |

| Azide substitution | NaN3, NH4Cl, DMF | 80°C | 2 h | Introduces amino precursor |

| Boc protection | (Boc)2O, Pd/C, H2 atmosphere | RT | Overnight | Protects amino group |

| Esterification | Ethanol, acid catalyst | Reflux | Several h | Converts acid to ethyl ester |

| Ammonia treatment | Aqueous NH3 | 45°C | Variable | Amination step |

Purification is critical to obtain the compound with high stereochemical purity and yield:

- Liquid-Liquid Extraction: Separation of organic and aqueous phases using ethyl acetate and water.

- Drying: Use of anhydrous sodium sulfate to remove residual water.

- Column Chromatography: Silica gel columns with hexane/ethyl acetate gradients.

- Recrystallization: From hexane/methylene chloride mixtures to enhance purity.

- The stereochemistry (1R,3S,4R) is preserved throughout the synthetic steps, which is crucial for biological activity.

- Boc protection is stable under mild conditions but can be selectively removed under acidic conditions for further functionalization.

- The hydroxyl group at the 3-position can be oxidized or chemically modified, providing synthetic versatility.

- Yields around 60-70% are typical for the multi-step synthesis, with purification steps critical to remove regio- and stereoisomeric impurities.

Análisis De Reacciones Químicas

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Mechanistic Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions promote ester protonation, enhancing electrophilicity for water attack.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the free amine, enabling subsequent functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Acidic deprotection | Trifluoroacetic acid (TFA), DCM, RT | (1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | 95% |

Applications : The deprotected amine participates in reductive amination, acylation, or Suzuki-Miyaura couplings for drug discovery .

Amide Coupling Reactions

The carboxylic acid (obtained via ester hydrolysis) forms amides with primary/secondary amines using coupling agents.

Example : Coupling with benzylamine produces a carboxamide with enhanced solubility and target affinity .

Functionalization of the Hydroxyl Group

The hydroxyl group undergoes oxidation or serves as a hydrogen-bond donor in molecular recognition.

| Reaction Type | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), DCM | (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester | 60% |

Note : Over-oxidation to carboxylic acids is mitigated by using mild oxidizing agents like PCC .

Reduction of the Ester Group

The ester is reduced to a primary alcohol, useful for synthesizing chiral alcohols.

| Reaction Type | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, 0°C to RT | (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-methanol | 75% |

Stereochemical Stability

The compound’s stereochemistry remains intact under standard reaction conditions (pH 4–9, <80°C), as confirmed by chiral HPLC .

Aplicaciones Científicas De Investigación

Overview

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester is a chiral compound with significant applications in medicinal chemistry. Its unique stereochemistry and functional groups make it an important intermediate in the synthesis of various bioactive molecules. This article explores its synthesis methods, biological activities, and applications in drug development and enzyme inhibition.

Table 1: Synthesis Steps

| Step | Description |

|---|---|

| Starting Material | Cyclohexane derivative |

| Functional Group Introduction | Hydroxyl and amino groups added at designated positions |

| Protection of Amino Group | Use of Boc anhydride |

| Esterification | Conversion to ethyl ester |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The compound's hydroxyl and amino groups are crucial for modulating biochemical pathways, potentially influencing enzyme inhibition and protein interactions.

Enzyme Inhibition

Research indicates that this compound can serve as a precursor for synthesizing arginase inhibitors. Arginase plays a vital role in the urea cycle by converting L-arginine into L-ornithine and urea. Inhibiting this enzyme can have therapeutic implications in various diseases, including cancer and cardiovascular disorders .

Applications in Drug Development

The compound's structural features allow it to be utilized in the development of new drugs targeting various biological pathways. Its role as an intermediate facilitates the synthesis of more complex molecules with enhanced biological activity.

Case Studies

- Arginase Inhibitors : Several studies have focused on synthesizing arginase inhibitors from derivatives of this compound. These inhibitors have shown promise in preclinical models for treating conditions related to elevated arginine levels .

- β-Hydroxy α-Amino Acids : This compound has also been explored in the synthesis of β-hydroxy α-amino acids through Brønsted base catalysis, showcasing its versatility in creating biologically relevant compounds .

Mecanismo De Acción

The mechanism of action of (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as hydroxyl and amino groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereoisomers and Their Properties

a) (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS 365997-33-7)

- Stereochemistry : (1S,3R,4R) vs. (1R,3S,4R) in the target compound.

- Physical Properties : Molecular weight 287.36, melting point 93–95°C, LogP 1.99, and solubility in dichloromethane/ethyl acetate .

- Applications: Intermediate for diaminocyclohexane carboxamides in Factor Xa inhibitors .

- Key Difference : Inverted configuration at C1 and C3 alters biological activity and synthetic utility .

b) (1R,3S,4S)-3-(Boc-amino)-4-(methylsulfonyl)-cyclohexanecarboxylic acid ethyl ester (CAS 1255529-31-7)

Derivatives with Modified Substituents

a) Ethyl (1R,3S,4R)-4-(Boc-amino)-3-fluoro-cyclohexanecarboxylate (CAS 2306245-41-8)

- Substituent : Fluorine at C3 instead of hydroxyl.

- Impact : Enhanced metabolic stability due to fluorine’s electronegativity; used in advanced pharmaceutical intermediates .

b) Ethyl (1S,3R,4S)-4-Azido-3-(Boc-amino)cyclohexane-1-carboxylate (CAS 365997-34-8)

Hydrochloride Salts and Solubility

Data Table: Comparative Analysis

Actividad Biológica

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester is a chiral compound utilized predominantly in medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various bioactive molecules. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino function and an ethyl ester on the carboxylic acid function, which enhances its versatility in chemical reactions and biological applications.

- Molecular Formula : C14H25NO5

- CAS Number : 1392745-15-1

- Molecular Weight : 285.36 g/mol

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Material : A cyclohexane derivative is used as the base.

- Functional Group Introduction : Hydroxyl and amino groups are introduced at specific positions.

- Protection of Amino Group : The amino group is protected using Boc anhydride.

- Esterification : The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The hydroxyl and amino groups are crucial for modulating biochemical pathways, potentially influencing enzyme inhibition and protein interactions.

Research Findings

- Enzyme Inhibition : Studies indicate that this compound may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its role in inhibiting proteases, which are critical in various diseases including cancer and viral infections.

- Therapeutic Applications : Preliminary research suggests potential therapeutic effects in drug development, particularly in creating inhibitors for enzymes like factor Xa, which is involved in blood coagulation processes.

-

Case Studies :

- In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens.

- Research has also highlighted its anticancer potential through mechanisms involving apoptosis induction in cancer cell lines.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | Moderate enzyme inhibition | Lacks Boc protection |

| (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester | Enhanced activity against proteases | Contains keto group |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) of Boc-protected intermediates with amines or alcohols in dichloromethane. Stereochemical control is achieved through chiral starting materials (e.g., L-serine derivatives) or diastereoselective Grignard additions. For example, ring-closing metathesis (RCM) has been used to construct the cyclohexene core with defined stereochemistry . The Boc group is introduced early to protect the amino group during coupling and removed later using trifluoroacetic acid (TFA) .

Q. How is the Boc-protecting group selectively removed without degrading the ester or hydroxyl functionalities?

- Methodological Answer : The Boc group is cleaved under mild acidic conditions (20–50% TFA in CHCl) for 1–8 hours. The ester and hydroxyl groups remain intact due to their lower sensitivity to acid. After deprotection, neutralization with saturated NaHCO stabilizes the free amine . Confirm complete removal via H NMR (disappearance of Boc tert-butyl signals at ~1.4 ppm) .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer : After synthesis, crude products are purified via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Monitor fractions by TLC and characterize using H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding yield variations in Boc deprotection or coupling steps?

- Methodological Answer : Yield discrepancies often arise from steric hindrance or competing side reactions (e.g., racemization). Optimize reaction times and temperatures: shorter coupling times (6–15 hours) minimize side products, while prolonged TFA exposure (>8 hours) may degrade the ester . Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and identify bottlenecks .

Q. What strategies are effective for analyzing and mitigating diastereomer formation during Grignard or metathesis steps?

- Methodological Answer : Diastereoselectivity in Grignard reactions is enhanced by using chiral auxiliaries or Lewis acids (e.g., ZnCl). For RCM, catalyst choice (e.g., Grubbs II vs. Hoveyda-Grubbs) influences stereochemical outcomes. Analyze diastereomer ratios via chiral HPLC or F NMR (if fluorinated analogs are synthesized) .

Q. How can enzymatic or biological assays be designed to study the bioactivity of this compound, given its structural complexity?

- Methodological Answer : Use the hydroxyl and amino groups for functionalization (e.g., fluorescent probes or biotin tags) to track cellular uptake. For enzyme inhibition studies, employ kinetic assays (e.g., fluorescence polarization) targeting proteases or hydroxylases. Stability in biological matrices can be assessed via LC-MS/MS with isotopically labeled internal standards .

Data Contradictions and Resolution

- Evidence Conflict : Variations in coupling yields (e.g., 76.1% vs. 58.8% in similar reactions ) may stem from aryl substituent steric effects. Bulky groups (e.g., 3,4,5-trimethoxyphenyl) reduce reaction efficiency.

- Resolution : Pre-activate carboxylic acids with EDCI/HOBt for 10 minutes before adding amines to improve coupling rates .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.